molecular formula C6H13NO2 B1484839 trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol CAS No. 2091405-52-4

trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol

Cat. No. B1484839
M. Wt: 131.17 g/mol
InChI Key: IJWSAVMLTBHEKK-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-[(2-hydroxyethyl)amino]cyclobutan-1-ol, also known as trans-HOCPCA, is a cyclic compound commonly used in chemical and biological research1. It was first synthesized in 1993 by Lindström et al. and has since been extensively studied due to its unique structure and diverse properties1.



Synthesis Analysis

Trans-HOCPCA was first synthesized in 1993 by Lindström et al1. The synthesis process has been extensively studied due to the compound’s unique structure and diverse properties1.



Molecular Structure Analysis

Trans-HOCPCA is a cyclic compound. Its unique structure has been the subject of extensive study1.



Chemical Reactions Analysis

The chemical reactions involving trans-HOCPCA are not well-documented in the available literature. However, it is known that the compound is commonly used in chemical and biological research1.



Physical And Chemical Properties Analysis

Trans-HOCPCA is a cyclic compound with unique structure and diverse properties1. However, specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available literature1.


Scientific Research Applications

Safety And Hazards

The safety and hazards associated with trans-HOCPCA are not well-documented in the available literature1. As with any chemical compound, appropriate safety measures should be taken when handling and storing trans-HOCPCA.


properties

IUPAC Name

(1R,2R)-2-(2-hydroxyethylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-4-3-7-5-1-2-6(5)9/h5-9H,1-4H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWSAVMLTBHEKK-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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